molecular formula C17H13FN2O B2616066 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide CAS No. 383147-49-7

4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide

Cat. No.: B2616066
CAS No.: 383147-49-7
M. Wt: 280.302
InChI Key: KTUOITFQRFJWMM-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide is a synthetic organic compound with the molecular formula C17H13FN2O It is characterized by the presence of a fluorine atom, a pyrrole ring, and a benzenecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide typically involves the reaction of 4-fluorobenzoic acid with 4-(1H-pyrrol-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide
  • 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide

Uniqueness

4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide is unique due to the presence of both a fluorine atom and a pyrrole ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyrrole ring contributes to its ability to interact with biological targets .

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

4-fluoro-N-(4-pyrrol-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-20/h1-12H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUOITFQRFJWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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